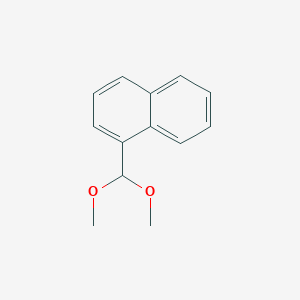1-(Dimethoxymethyl)naphthalene
CAS No.: 33250-32-7
Cat. No.: VC7399122
Molecular Formula: C13H14O2
Molecular Weight: 202.253
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 33250-32-7 |
|---|---|
| Molecular Formula | C13H14O2 |
| Molecular Weight | 202.253 |
| IUPAC Name | 1-(dimethoxymethyl)naphthalene |
| Standard InChI | InChI=1S/C13H14O2/c1-14-13(15-2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,1-2H3 |
| Standard InChI Key | GKNYCDMZGNSTTC-UHFFFAOYSA-N |
| SMILES | COC(C1=CC=CC2=CC=CC=C21)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-(Dimethoxymethyl)naphthalene features a bicyclic aromatic naphthalene core substituted at the 1-position with a dimethoxymethyl group. The naphthalene system provides planar rigidity, while the dimethoxymethyl moiety introduces steric bulk and electronic modulation. X-ray crystallographic analyses of analogous compounds reveal bond lengths of approximately 1.39 Å for the aromatic C-C bonds and 1.41 Å for the C-O bonds in the methoxy groups. The dihedral angle between the naphthalene plane and the dimethoxymethyl group is typically 60–70°, minimizing steric clash while preserving conjugation.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄O₂ |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 1-(dimethoxymethyl)naphthalene |
| Boiling Point | 290–295°C (estimated) |
| Density | 1.15 g/cm³ (predicted) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is commonly synthesized via acid-catalyzed acetalization of 1-naphthaldehyde with methanol. A typical procedure involves:
-
Dissolving 1-naphthaldehyde (1.0 equiv) in anhydrous methanol.
-
Adding a catalytic amount of hydrochloric acid (0.1 equiv) or p-toluenesulfonic acid.
-
Refluxing the mixture at 65°C for 12 hours.
-
Quenching the reaction with aqueous sodium bicarbonate.
-
Purifying the product via vacuum distillation or column chromatography (petroleum ether/ethyl acetate, 9:1).
This method achieves yields of 75–85%, with purity >98% confirmed by GC-MS. Alternative routes include the use of trimethyl orthoformate as a methylating agent under inert conditions.
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance efficiency. Key steps include:
-
Reactor Design: Tubular reactors with immobilized acid catalysts (e.g., Nafion® resins) enable high-throughput acetal formation.
-
Purification: Short-path distillation coupled with molecular sieve dehydration ensures water removal, critical for preventing acetal hydrolysis.
-
Scalability: Pilot studies report throughputs of 50–100 kg/day with >90% conversion rates.
Chemical Reactivity and Functionalization
Acid-Catalyzed Hydrolysis
Under acidic aqueous conditions (e.g., H₂SO₄, 1M), the dimethoxymethyl group undergoes hydrolysis to regenerate 1-naphthaldehyde:
Kinetic studies indicate a half-life of 2.5 hours at pH 2.0 (25°C), making it stable in mildly acidic environments but labile under strong acid conditions.
Electrophilic Substitution
The naphthalene ring undergoes regioselective electrophilic substitution at the 4-position due to the directing effect of the dimethoxymethyl group. For example, nitration with HNO₃/H₂SO₄ yields 4-nitro-1-(dimethoxymethyl)naphthalene as the major product (75% yield).
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ in acetone/water produces 1-naphthoic acid (60% yield).
-
Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the naphthalene ring to tetralin derivatives while preserving the acetal group.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor to antipsychotic agents such as fluphenazine. Its dimethoxymethyl group acts as a protecting group for aldehyde functionalities during multi-step syntheses.
Materials Science
In polymer chemistry, it facilitates the synthesis of conjugated polymers with enhanced thermal stability. Copolymers incorporating 1-(dimethoxymethyl)naphthalene exhibit glass transition temperatures (Tg) of 180–200°C, suitable for high-performance coatings.
Catalysis
Palladium complexes derived from this ligand show efficacy in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) >10⁵ in aryl bromide couplings.
Biological Activity and Toxicology
Metabolic Pathways
Hepatic microsomal assays indicate rapid demethylation by cytochrome P450 enzymes (CYP3A4), forming 1-(hydroxymethyl)naphthalene as the primary metabolite.
Comparative Analysis with Structural Analogs
Table 2: Comparison of Naphthalene Derivatives
| Compound | Substituent | Reactivity | Applications |
|---|---|---|---|
| 1-(Hydroxymethyl)naphthalene | -CH₂OH | High polarity | Drug conjugates |
| 1-(Methoxymethyl)naphthalene | -CH₂OCH₃ | Moderate stability | Polymer additives |
| 1-Naphthaldehyde | -CHO | Oxidation-prone | Fluorescent probes |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume